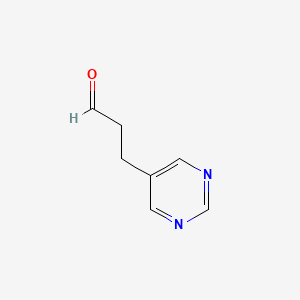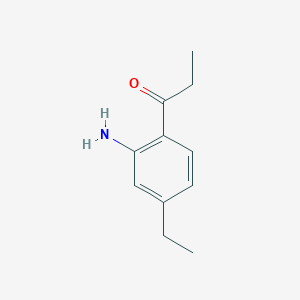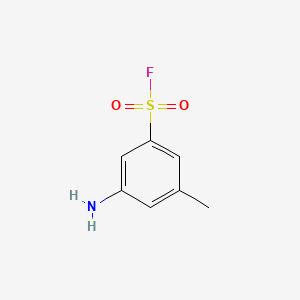
3-Amino-5-methylbenzenesulfonyl fluoride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-5-methylbenzenesulfonyl fluoride is a chemical compound with the molecular formula C7H8FNO2S. It is a sulfonyl fluoride derivative, characterized by the presence of an amino group and a methyl group attached to a benzene ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-methylbenzenesulfonyl fluoride can be achieved through several methods. One common approach involves the reaction of 3-Amino-5-methylbenzenesulfonyl chloride with a fluoride source such as potassium fluoride (KF) or potassium hydrogen difluoride (KHF2) under mild conditions . This method is advantageous due to its simplicity and the availability of reagents.
Industrial Production Methods
In industrial settings, the production of sulfonyl fluorides, including this compound, often involves a chlorine-fluorine exchange reaction. This process typically uses phase transfer catalysts like 18-crown-6-ether in acetonitrile to enhance the efficiency of the reaction . The generated sulfonyl chloride intermediates are then converted to sulfonyl fluorides under controlled conditions.
化学反応の分析
Types of Reactions
3-Amino-5-methylbenzenesulfonyl fluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines or alcohols.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an alkylamine.
Electrophilic Aromatic Substitution: The benzene ring can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or primary amines under mild conditions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products
Nucleophilic Substitution: Formation of sulfonamides or sulfonate esters.
Oxidation: Formation of nitro derivatives.
Reduction: Formation of alkylamines.
科学的研究の応用
3-Amino-5-methylbenzenesulfonyl fluoride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Acts as a covalent probe for studying enzyme active sites and protein interactions.
Medicine: Potential use in developing protease inhibitors and diagnostic agents.
Industry: Utilized in the production of functional materials and fluorinated compounds.
作用機序
The mechanism of action of 3-Amino-5-methylbenzenesulfonyl fluoride involves its ability to form covalent bonds with specific amino acid residues in proteins. This interaction can inactivate enzymes by modifying their active sites, making it a valuable tool in biochemical research . The sulfonyl fluoride group is particularly reactive towards serine and cysteine residues, leading to the formation of stable adducts.
類似化合物との比較
Similar Compounds
2-Aminoethylbenzenesulfonyl fluoride (AEBSF): Commonly used as a serine protease inhibitor.
4-Formylbenzenesulfonyl fluoride: Used in radiolabeling for positron emission tomography (PET) imaging.
Uniqueness
3-Amino-5-methylbenzenesulfonyl fluoride is unique due to its specific substitution pattern on the benzene ring, which imparts distinct reactivity and selectivity in chemical reactions. Its combination of an amino group and a sulfonyl fluoride group makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C7H8FNO2S |
|---|---|
分子量 |
189.21 g/mol |
IUPAC名 |
3-amino-5-methylbenzenesulfonyl fluoride |
InChI |
InChI=1S/C7H8FNO2S/c1-5-2-6(9)4-7(3-5)12(8,10)11/h2-4H,9H2,1H3 |
InChIキー |
IQNFFFJNUDMDQI-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1)S(=O)(=O)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


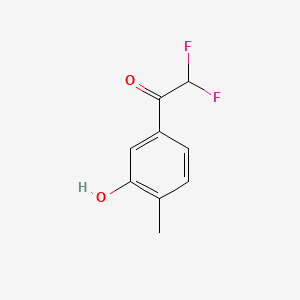
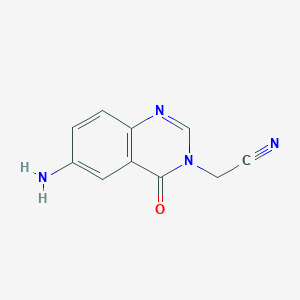
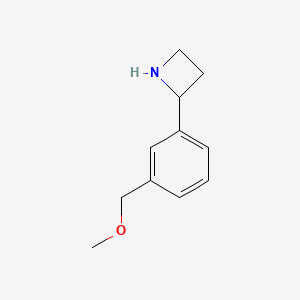
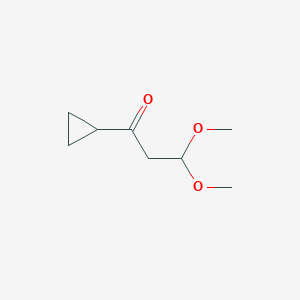
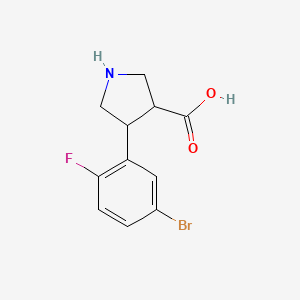
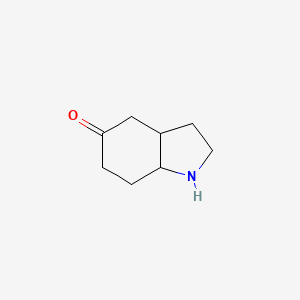
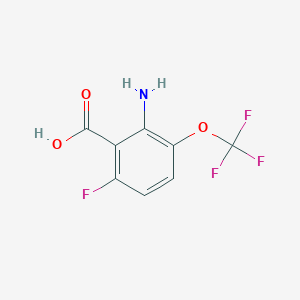
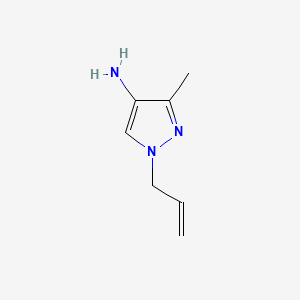
![2-(Trifluoromethyl)imidazo[1,2-a]pyrazin-3-amine](/img/structure/B13629984.png)
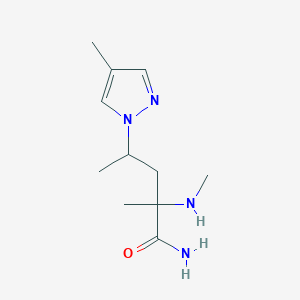
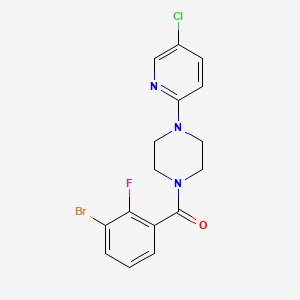
![n-(2-(8-Azabicyclo[3.2.1]octan-3-yl)ethyl)-N-ethylpropan-1-amine](/img/structure/B13630010.png)
